molecular formula C14H13Cl3N2 B13548241 [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine

[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine

Cat. No.: B13548241
M. Wt: 315.6 g/mol
InChI Key: GQJLDQCISUGCOU-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine: is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-chlorophenyl)ethylamine with 2,6-dichloropyridine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with potential biological activity.

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structure may allow for the design of compounds with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group but lacks the pyridine moiety.

    2,6-Dichloropyridine: Contains the pyridine ring with chlorine substituents but lacks the ethylamine group.

Uniqueness: The combination of the 4-chlorophenyl and 2,6-dichloropyridine moieties in [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13Cl3N2

Molecular Weight

315.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(2,6-dichloropyridin-4-yl)methyl]ethanamine

InChI

InChI=1S/C14H13Cl3N2/c1-9(11-2-4-12(15)5-3-11)18-8-10-6-13(16)19-14(17)7-10/h2-7,9,18H,8H2,1H3

InChI Key

GQJLDQCISUGCOU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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